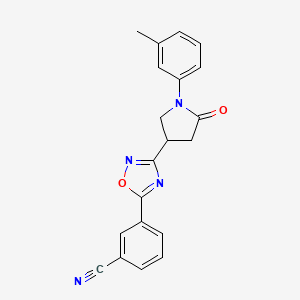

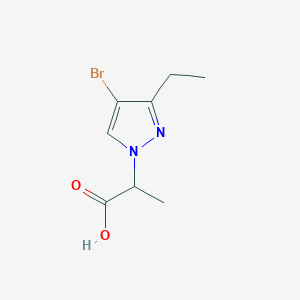

![molecular formula C33H29FN6O2S2 B2823393 N-[[4-benzyl-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide CAS No. 362510-02-9](/img/structure/B2823393.png)

N-[[4-benzyl-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[[4-benzyl-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide” is a complex organic compound. It contains several functional groups, including a benzyl group, a thiophenyl group, a dihydropyrazolyl group, a triazolyl group, and an acetamide group .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The compound has a molecular formula of C21H17FN4O2S, an average mass of 408.449 Da, and a monoisotopic mass of 408.105621 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The compound has a molecular formula of C21H17FN4O2S, an average mass of 408.449 Da, and a monoisotopic mass of 408.105621 Da .Scientific Research Applications

Synthesis and Biological Activities

Researchers have developed a variety of compounds with structures related to the specified chemical, aiming to explore their potential in therapeutic applications. These compounds are synthesized through various chemical reactions, and their structures are confirmed using techniques such as 1H NMR, IR, and mass spectrometry. The synthesized compounds are then evaluated for their biological activities, including anti-inflammatory, antimicrobial, antitumor, and anticonvulsant effects.

Antimicrobial and Antitumor Potential

Several studies have focused on the antimicrobial and antitumor potential of compounds structurally similar to the specified chemical. For instance, derivatives have been synthesized and tested for their in vitro antibacterial and antifungal activities against pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. Moreover, some derivatives have shown significant anticancer activity in vitro against various cancer cell lines, highlighting the potential of these compounds in developing new therapeutic agents for cancer treatment.

Pharmacological Evaluation

The pharmacological evaluation of these compounds involves assessing their anti-inflammatory, analgesic, antioxidant, anticancer, and antiviral activities. Such evaluations aim to determine the efficacy of these compounds in treating various diseases and their potential side effects. Some compounds have demonstrated promising results in preclinical models, suggesting their potential for further development into therapeutic agents.

- Synthesis and evaluation of anti-inflammatory activity of novel derivatives (Sunder & Maleraju, 2013).

- Investigation of antimicrobial activity of new thiazolidin-4-one derivatives (Baviskar, Khadabadi, & Deore, 2013).

- Evaluation of anticancer and anti-HCV activities of celecoxib derivatives (Küçükgüzel et al., 2013).

- Computational and pharmacological evaluation of novel derivatives for toxicity assessment and tumor inhibition (Faheem, 2018).

Future Directions

Mechanism of Action

Target of Action

GNF-Pf-3804, also known as N-{[4-benzyl-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide, primarily targets the NLRP3 inflammasome . The NLRP3 inflammasome is a crucial component of the innate immune system and serves as a signaling platform dealing with a plethora of pathogenic products and cellular products associated with stress and damage .

Mode of Action

The compound acts as a potent inhibitor of the NLRP3 inflammasome . Upon activation, the NLRP3 protein recruits the adapter ASC protein, which recruits procaspase-1, resulting in its cleavage and activation, inducing the maturation and secretion of inflammatory cytokines and pyroptosis . GNF-Pf-3804 inhibits this process, thereby preventing the activation of the NLRP3 inflammasome .

Biochemical Pathways

The NLRP3 inflammasome is involved in various biochemical pathways related to innate immunity . By inhibiting the NLRP3 inflammasome, GNF-Pf-3804 affects these pathways, potentially leading to a decrease in inflammation and other downstream effects .

Pharmacokinetics

It is known that the compound’s adme (absorption, distribution, metabolism, and excretion) properties can significantly impact its bioavailability and efficacy .

Result of Action

By inhibiting the NLRP3 inflammasome, GNF-Pf-3804 can potentially reduce inflammation and other immune responses . This could have significant effects at the molecular and cellular levels, including the reduction of inflammatory cytokines and the prevention of pyroptosis .

properties

IUPAC Name |

N-[[4-benzyl-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H29FN6O2S2/c34-26-15-13-25(14-16-26)28-19-27(29-12-7-17-43-29)38-40(28)32(42)22-44-33-37-36-30(39(33)21-24-10-5-2-6-11-24)20-35-31(41)18-23-8-3-1-4-9-23/h1-17,28H,18-22H2,(H,35,41) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMAABDZTLPTQPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NN=C(N3CC4=CC=CC=C4)CNC(=O)CC5=CC=CC=C5)C6=CC=C(C=C6)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H29FN6O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

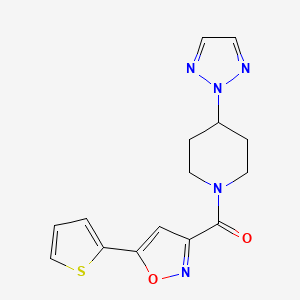

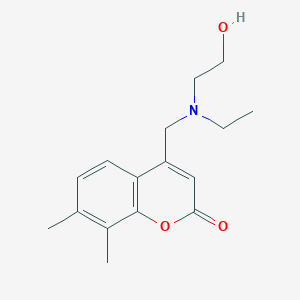

![Ethyl 5-(5-phenylisoxazole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2823321.png)

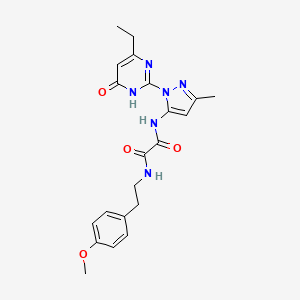

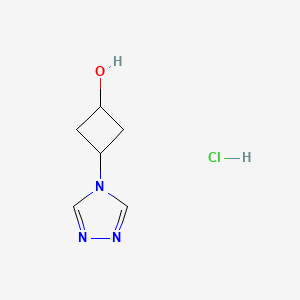

![N-[1-(1-Benzothiophen-3-yl)ethyl]prop-2-enamide](/img/structure/B2823326.png)

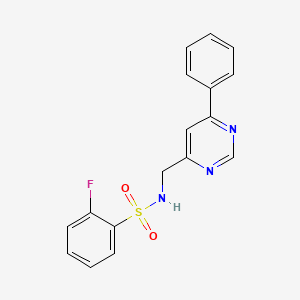

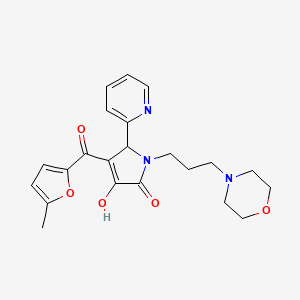

![1-(5-Fluoropyrimidin-2-yl)-4-[2-(2-methylphenoxy)acetyl]piperazin-2-one](/img/structure/B2823327.png)

![N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)thiophene-2-carboxamide](/img/structure/B2823328.png)

![Ethyl 2-[2-[2-(3-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2823329.png)